2,6-Dibromo-4-fluoroaniline
Description
Contextual Significance of Halogenated Aniline (B41778) Derivatives in Organic Chemistry
Halogenated anilines are a class of compounds that have found widespread use as chemical feedstocks, particularly in the pharmaceutical and agrochemical industries. researchgate.net The presence of halogen atoms on the aromatic ring significantly influences the electronic properties and reactivity of the aniline molecule. cymitquimica.com Aryl halides, including halogenated anilines, are crucial building blocks in organic synthesis. nih.gov They are instrumental in forming carbon-carbon bonds through highly utilized methods like cross-coupling reactions, lithium-halogen exchange reactions, and classical Grignard reactions. nih.gov
The direct and selective introduction of halogens onto an aniline ring can be challenging due to the high reactivity of the aniline substrate towards electrophilic halogenation, which can lead to multiple products. nih.govrsc.org Consequently, the development of new synthetic methods for the regioselective halogenation of anilines is an area of high interest in synthetic organic chemistry. nih.gov The ability to create complex substituted aniline derivatives in a straightforward manner is particularly valuable for medicinal chemistry and drug discovery, as it can provide more possibilities for interactions like halogen bonding. rsc.org
Halogenated aniline derivatives are also investigated for their potential in materials science. For instance, some have been studied for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. ccsenet.orgosti.gov The introduction of halogens can optimize these NLO properties. ccsenet.org
Overview of Academic Research Trajectories for 2,6-Dibromo-4-fluoroaniline
Academic research on this compound has primarily focused on its role as a synthetic intermediate and its structural and spectroscopic properties.
A significant area of investigation involves its use as a key building block in the asymmetric synthesis of pharmaceutical compounds. lookchem.combiomall.inchemdad.com Specifically, it has been utilized in the synthesis of prostaglandin (B15479496) D2 receptor antagonists, which are targeted for the treatment of allergic rhinitis. lookchem.combiomall.inchemdad.comlookchem.com The specific substitution pattern of this compound is crucial for creating targeted therapies. lookchem.com
The reactivity of this compound has been explored in reactions such as the formation of enaminoketones. For example, its reaction with acetylacetone (B45752) has been studied to understand the influence of its electron-withdrawing substituents on the resulting molecular structure. researchgate.netnih.gov
Furthermore, the detailed molecular and crystal structure of this compound has been a subject of academic inquiry. X-ray diffraction studies have been conducted to determine its crystal structure, providing precise data on bond lengths and angles. researchgate.net Spectroscopic studies, including Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy, have been performed and analyzed with the aid of quantum chemical calculations to understand its vibrational properties. osti.gov
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Br₂FN | lookchem.combiomall.inchemdad.com |
| Molecular Weight | 268.91 g/mol | lookchem.com |
| Appearance | Grey to brown crystalline powder, needles | lookchem.combiomall.inlookchem.comechemi.com |
| Melting Point | 64-66 °C | lookchem.combiomall.inchemdad.comlookchem.com |
| Boiling Point | 265.2 °C at 760 mmHg | lookchem.com |
| Flash Point | 114.2 °C | lookchem.com |
| Density | ~2.0 g/cm³ | lookchem.com |
| Solubility | Soluble in Methanol | biomall.in |
| Storage | Room Temperature, in a dark place under an inert atmosphere | lookchem.comchemdad.comlookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLZFGCNLDYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287631 | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-18-3 | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 344-18-3 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dibromo 4 Fluoroaniline and Analogues
Established Synthetic Routes to the Core Structure
Electrophilic Aromatic Substitution Approaches (e.g., Bromination of Fluoroanilines)
A primary and straightforward method for synthesizing 2,6-Dibromo-4-fluoroaniline is through the electrophilic aromatic substitution of 4-fluoroaniline (B128567). evitachem.com This reaction typically employs molecular bromine (Br₂) as the brominating agent. ccspublishing.org.cn However, the high reactivity of the aniline (B41778) ring often leads to the formation of a mixture of mono-, di-, and tri-brominated products, making the control of regioselectivity a significant challenge. ccspublishing.org.cnacs.org
To address this, various brominating agents and conditions have been explored. N-bromosuccinimide (NBS) is a commonly used alternative to liquid bromine, offering milder reaction conditions. The synthesis of related compounds, such as 2-Bromo-4-(tert-butyl)-6-fluoroaniline, is achieved by the bromination of 4-(tert-butyl)-6-fluoroaniline using NBS in solvents like acetic acid or dichloromethane.
The direct bromination of fluoroanilines remains a foundational technique, though it necessitates careful optimization of reaction parameters to achieve the desired regioselectivity. smolecule.com
Stepwise Functionalization Strategies for Related Derivatives
Stepwise functionalization offers a more controlled approach to synthesizing specifically substituted aniline derivatives. This can involve the introduction of different halogen atoms in a sequential manner. smolecule.com For instance, a synthetic route might begin with the fluorination of an aniline precursor, followed by controlled bromination to introduce bromine atoms at specific positions. smolecule.com
Another strategy involves the modification of existing functional groups. For example, the synthesis of N-allyl-4-fluoroaniline from 4-fluoroaniline and allyl bromide, followed by rearrangement, demonstrates how functionalization can be used to create more complex intermediates for pharmaceutical applications.
Furthermore, multi-step syntheses can involve protection and deprotection of the amine group to control reactivity and regioselectivity during halogenation. For instance, aromatic primary amines have historically been converted to their corresponding anilides before bromination to achieve monosubstitution. scispace.com
Advanced and Green Chemistry Syntheses
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of halogenated anilines. ccspublishing.org.cngoogle.com These methods aim to reduce the use of hazardous reagents, improve atom economy, and simplify reaction procedures.
Catalytic Oxidative Bromination Techniques
Catalytic oxidative bromination has emerged as a highly practical and regioselective method for preparing bromoanilines. thieme-connect.comthieme-connect.com One notable system employs a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.comthieme-connect.comsci-hub.se This method allows for the efficient bromination of free anilines under mild conditions. thieme-connect.comsci-hub.se For the synthesis of this compound, this copper-catalyzed system has been successfully applied, demonstrating its utility in producing di-brominated products. thieme-connect.com
Other catalytic systems have also been investigated. For example, graphene oxide has been shown to promote the oxidative bromination of anilines and phenols in water, acting as a dual enhancer for both the substrate and the reagent. acs.org This metal-free process offers high selectivity and rapid reaction times. acs.org
Metal Bromide/Hydrogen Peroxide Systems for Bromination
The use of metal bromides in combination with hydrogen peroxide (H₂O₂) represents another green approach to bromination. ccspublishing.org.cnresearchgate.netacs.org This system avoids the use of corrosive and hazardous elemental bromine. Vanadium pentoxide (V₂O₅) can effectively catalyze the bromination of aromatic compounds using tetrabutylammonium (B224687) bromide as the bromine source and H₂O₂ as the oxidant, offering mild conditions and high selectivity. organic-chemistry.org
A method for preparing 2,6-dibromo-4-trifluoromethoxyaniline utilizes ammonium (B1175870) molybdate (B1676688) as a catalyst with a metal bromide (sodium or potassium bromide) and hydrogen peroxide. google.com This approach is noted for its atomic economy and environmental friendliness, making it suitable for industrial applications. google.com The H₂O₂-HBr system itself can serve as a source of bromine radicals for benzylic bromination, highlighting the versatility of hydrogen peroxide in bromination reactions. researchgate.net
Regioselective Synthesis Protocols and Optimization
Achieving high regioselectivity is a key goal in the synthesis of substituted anilines. The choice of catalyst, solvent, and brominating agent all play crucial roles in directing the position of bromination. For example, copper-catalyzed oxidative bromination has been shown to be highly regioselective. thieme-connect.comthieme-connect.com By adjusting reaction conditions, such as temperature and the equivalents of reagents, the formation of desired isomers can be maximized while minimizing side products. thieme-connect.com
The use of ionic liquids as solvents for the chlorination and bromination of unprotected anilines with copper halides has also been shown to provide high yields of para-substituted products under mild conditions. researchgate.net Furthermore, mechanochemical methods, such as using an electrical mortar and pestle with PEG-400 as a grinding auxiliary, have been developed for the catalyst-free, regioselective halogenation of phenols and anilines using N-halosuccinimides. beilstein-journals.org This technique offers a rapid and environmentally sustainable protocol. beilstein-journals.org
Comparative Analysis of Synthetic Efficiency and Environmental Considerations
The synthesis of this compound and its analogues is a field of active research, driven by the need for efficient and environmentally responsible chemical manufacturing. This analysis compares various synthetic pathways, focusing on yield optimization, selectivity, and the integration of green chemistry principles.
Yield and Selectivity Optimization in Different Synthetic Pathways
The primary route to this compound is the direct electrophilic bromination of 4-fluoroaniline. However, controlling the reaction to achieve high yield and precise selectivity for the 2,6-dibromo product over mono-bromo or other isomers is a significant challenge.
One approach involves copper-catalyzed oxidative bromination. A study details the treatment of anilines with sodium bromide (NaBr) in the presence of a copper sulfate (CuSO₄·5H₂O) catalyst and sodium persulfate (Na₂S₂O₈) as an oxidant. thieme-connect.com While this method can produce the desired di-brominated product, the reaction conditions must be carefully managed to prevent the formation of the mono-brominated intermediate, 2-bromo-4-fluoroaniline (B89589). For instance, the synthesis of 2-bromo-4-fluoroaniline (an analogue) from 4-fluoroaniline resulted in a 44% assay yield, but was accompanied by the formation of this compound, with a product ratio of 63:37. thieme-connect.comsci-hub.se This highlights the difficulty in achieving high selectivity for the di-brominated product without over-bromination.
The choice of brominating agent and solvent system is critical for controlling selectivity. An improved method for preparing 4-bromo-2-fluoroaniline, an isomer of a key intermediate, involves reacting 2-fluoroaniline (B146934) with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in dimethylformamide (DMF). google.com This procedure achieves a high yield (94%) of the mono-brominated product with negligible formation of the di-brominated analogue. google.com Similarly, using N-bromosuccinimide (NBS) is another common strategy. The reaction of 4-fluoroaniline with one equivalent of NBS can produce 2-bromo-4-fluoroaniline in 97% yield. rsc.org To obtain the target this compound, the stoichiometry of NBS must be carefully controlled, typically requiring at least two equivalents. beilstein-journals.org
The following table summarizes the outcomes of different bromination strategies for fluoroanilines, illustrating the trade-offs between yield and selectivity.
| Starting Material | Brominating System | Solvent/Conditions | Primary Product | Yield | Selectivity (Product Ratio) | Reference |
|---|---|---|---|---|---|---|
| 4-Fluoroaniline | NaBr / CuSO₄ / Na₂S₂O₈ | CH₃CN / H₂O | 2-Bromo-4-fluoroaniline | 44% | 63:37 (mono:di) | thieme-connect.com, sci-hub.se |
| 2-Fluoroaniline | Dibromantin | DMF / CH₂Cl₂ / Heptane | 4-Bromo-2-fluoroaniline | 94% | 0% di-bromo product | google.com |
| 4-Fluoroaniline | N-Bromosuccinimide (NBS) | Not specified | 2-Bromo-4-fluoroaniline | 97% | High for mono-bromo | rsc.org |
Atom Economy and Principles of Sustainable Chemistry in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, prioritizing methods that are not only efficient but also environmentally benign. This involves considerations of atom economy, solvent choice, and catalyst systems.
Traditional bromination using molecular bromine (Br₂) suffers from poor atom economy, as one mole of hydrogen bromide (HBr) is generated as a byproduct for every mole of bromine incorporated into the substrate. google.com This byproduct represents wasted atomic potential unless it can be effectively recycled. google.com
To address this, several greener synthetic strategies have been developed:
Oxidative Bromination with H₂O₂ : A highly atom-economical method employs a metal bromide (like NaBr) with hydrogen peroxide (H₂O₂) as the oxidant, often under catalytic conditions. google.com In a patented synthesis for the analogue 2,6-dibromo-4-trifluoromethoxyaniline, this system, catalyzed by ammonium molybdate, resulted in a 95% yield with 99.6% purity. google.com The only theoretical byproduct is water, making this a highly sustainable approach that avoids corrosive reagents and improves atom economy. google.com
Mechanochemistry : A solvent-free approach utilizes mechanical grinding to facilitate the reaction. The halogenation of anilines with N-halosuccinimides (NXS) using polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary can produce halogenated anilines in excellent yields within 10-15 minutes without a catalyst. beilstein-journals.org This method is noted for its operational simplicity, short reaction time, and adherence to green chemistry principles by eliminating bulk solvent waste. beilstein-journals.org
Aqueous and Alternative Solvent Systems : Conducting reactions in water or other environmentally friendly solvents is a cornerstone of green chemistry. imist.maacs.org The bromination of 4-nitroaniline (B120555) (a related precursor) has been successfully carried out in an aqueous acidic medium using a bromide-bromate salt mixture, providing a greener alternative to halogenated organic solvents. rsc.org Another advanced approach involves using ionic liquids as recyclable solvents. The bromination of anilines with copper(II) bromide in an ionic liquid proceeds under mild conditions with high yields and selectivity for the para-brominated product, demonstrating a potentially safer and more sustainable process. researchgate.net
The table below compares various sustainable synthetic methodologies applicable to the synthesis of this compound and its analogues.
| Methodology | Reagents & Catalyst | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Oxidative Bromination | NaBr / H₂O₂ / Ammonium Molybdate | High atom economy (water is the only byproduct), avoids corrosive Br₂/HBr. | 95% (for analogue) | google.com |
| Mechanochemistry | N-Bromosuccinimide (NBS) / PEG-400 | Solvent-free, catalyst-free, rapid reaction time (10-15 min), simple setup. | Good to Excellent | beilstein-journals.org |
| Aqueous Media Synthesis | Bromide-Bromate salts / Aqueous Acid | Avoids hazardous organic solvents, environmentally benign. | 95% (for nitro-analogue) | rsc.org |
| Ionic Liquid Media | CuBr₂ / Ionic Liquid | Mild conditions, recyclable solvent, high yields for para-bromination. | 90-95% (for analogues) | researchgate.net |
| Microwave-Assisted Synthesis | Aryl Halides / Nucleophiles | Solvent-free, catalyst-free, rapid heating, reduced reaction times. | High | tandfonline.com |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. The analysis of 2,6-Dibromo-4-fluoroaniline benefits from comparative studies with structurally similar halogenated anilines, such as 2,6-dibromo-4-nitroaniline (B165464) and 2-bromo-6-chloro-4-fluoroaniline (B1268482), for which detailed vibrational analyses have been performed. nih.govresearchgate.net
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
For this compound, the N-H stretching vibrations of the primary amine group are expected to be prominent. Typically, primary amines exhibit two bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The aromatic C-H stretching vibrations are anticipated to appear in the 3100–3000 cm⁻¹ range. researchgate.net
The phenyl ring C-C stretching vibrations usually occur in the 1650–1400 cm⁻¹ region. researchgate.net The presence of heavy bromine atoms and a fluorine atom influences the positions of other key vibrations. The C-F stretching vibration is typically strong and found in the 1260-1000 cm⁻¹ region. The C-Br stretching vibrations are expected at lower wavenumbers, generally below 600 cm⁻¹, due to the larger mass of the bromine atom. chemicalbook.com
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar bonds and heteroatomic functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, homonuclear bonds and symmetric vibrations. surfacesciencewestern.com
In the FT-Raman spectrum of this compound, the symmetric vibrations of the benzene (B151609) ring are expected to be particularly intense. The C-Br stretching modes, which may be weak in the FT-IR spectrum, often produce strong signals in the FT-Raman spectrum. researchgate.net The symmetric N-H stretching vibration of the amine group would also be observable. The combination of both FT-IR and FT-Raman data allows for a more complete and reliable assignment of the molecule's fundamental vibrational modes.
A definitive assignment of the observed vibrational bands to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis. PED is a theoretical calculation, often performed using Density Functional Theory (DFT) methods, that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.gov
While a specific PED analysis for this compound is not available in the cited literature, studies on analogous molecules like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) and 2-bromo-6-chloro-4-fluoroaniline demonstrate the utility of this method. researchgate.netresearchgate.net In such analyses, the calculated vibrational frequencies are scaled to better match the experimental values. The PED results allow for the unambiguous assignment of complex vibrations, especially in the fingerprint region where many modes overlap. For instance, PED can differentiate between C-C stretching, C-H in-plane bending, and C-Br or C-F stretching modes that may have similar frequencies.
Based on analyses of structurally similar compounds, a probable vibrational assignment for this compound is presented below.
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Assignment |
| N-H Asymmetric Stretch | ~3450 | Weak | νas(NH₂) |
| N-H Symmetric Stretch | ~3360 | Moderate | νs(NH₂) |
| C-H Aromatic Stretch | ~3070 | Moderate | ν(CH) |
| NH₂ Scissoring | ~1620 | Weak | δ(NH₂) |
| C-C Aromatic Stretch | ~1580, ~1450 | Strong | ν(C=C) |
| C-F Stretch | ~1230 | Moderate | ν(C-F) |
| C-N Stretch | ~1300 | Moderate | ν(C-N) |
| C-Br Stretch | ~550 | Strong | ν(C-Br) |
Note: The wavenumbers are approximate and based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by the electron density of its surroundings. In this compound, the molecule possesses a plane of symmetry along the C1-C4 axis. Consequently, the two aromatic protons at the C3 and C5 positions are chemically and magnetically equivalent.
Therefore, the aromatic region of the ¹H NMR spectrum is expected to show a single signal (a singlet) for these two protons. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The electron-withdrawing nature of the bromine and fluorine atoms would deshield the aromatic protons, causing their signal to appear at a relatively downfield chemical shift.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H (2H) | 7.0 - 7.5 | Singlet (s) |
| Amine N-H (2H) | 4.5 - 5.5 | Broad Singlet (br s) |
Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, four distinct signals are expected for the six carbon atoms in this compound: one for C1 (bearing the NH₂ group), one for C2/C6 (bearing the Br atoms), one for C3/C5 (bearing the H atoms), and one for C4 (bearing the F atom).
The chemical shifts are significantly influenced by the attached substituents.
C1 (C-NH₂): The carbon attached to the electron-donating amino group will be shielded relative to other substituted carbons.
C2/C6 (C-Br): The carbons attached to the bromine atoms will appear at a relatively upfield position compared to what might be expected, a phenomenon known as the "heavy atom effect".
C3/C5 (C-H): These carbons will be influenced by the adjacent bromine and fluorine atoms.
C4 (C-F): The carbon attached to the highly electronegative fluorine atom will be significantly deshielded and appear far downfield. Furthermore, this signal is expected to be split into a doublet due to coupling with the ¹⁹F nucleus (J-coupling). rsc.org
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C4 | ~155-160 | Deshielded by F; expected to be a doublet due to C-F coupling. |
| C1 | ~140-145 | Attached to the NH₂ group. |
| C3/C5 | ~118-122 | Shielded relative to the substituted carbons. |
| C2/C6 | ~105-110 | Attached to Br; shielded by the heavy atom effect. |
Note: Chemical shifts are predictions based on substituent effects in similar compounds. nih.gov
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Investigations
Fluorine-19 NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine nucleus is influenced by the electronic environment within the molecule. The electron-donating amino (-NH₂) group and the electron-withdrawing bromo (-Br) substituents create a unique electronic landscape.
The resonance for the fluorine atom at the C4 position would likely appear as a triplet. This splitting pattern arises from the coupling (³JHF) with the two equivalent protons at the C3 and C5 positions. The precise chemical shift and coupling constant are key parameters for confirming the substitution pattern of the aniline (B41778) ring. Studies on various fluorine-substituted aniline derivatives have demonstrated the utility of ¹⁹F NMR in characterizing their structures, with chemical shifts being particularly sensitive to the nature and position of other substituents. nih.gov
Advanced Multi-dimensional NMR Techniques for Structural Connectivity
While one-dimensional NMR provides essential information, advanced multi-dimensional NMR techniques are invaluable for unambiguously establishing the structural connectivity of complex molecules. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
HSQC would reveal direct one-bond correlations between the aromatic protons (at C3 and C5) and their attached carbon atoms.
COSY (Correlation Spectroscopy) would confirm the coupling between the two equivalent aromatic protons.
These advanced methods are routinely used to piece together the molecular puzzle, ensuring that every atom is correctly placed within the proposed structure, as has been demonstrated in the structural elucidation of various aniline derivatives and oligomers. researchgate.netlibretexts.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would exhibit a distinct molecular ion peak. A key feature would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).
Consequently, the molecular ion (M⁺) region will display a characteristic triplet of peaks:
[M]⁺: Containing two ⁷⁹Br isotopes.
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺: Containing two ⁸¹Br isotopes.
The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. The fragmentation pattern would likely involve the initial loss of a bromine radical (Br•) or the elimination of hydrogen bromide (HBr), leading to significant daughter ions. Analysis of the fragmentation of related compounds, such as 2,6-Dibromo-4-nitroaniline, can provide further insight into the expected fragmentation pathways. nih.gov
| Fragment | m/z (mass/charge) | Description |
|---|---|---|
| [C₆H₄⁷⁹Br₂FN]⁺ | 267 | Molecular Ion (M) |
| [C₆H₄⁷⁹Br⁸¹BrFN]⁺ | 269 | Molecular Ion (M+2) |
| [C₆H₄⁸¹Br₂FN]⁺ | 271 | Molecular Ion (M+4) |
| [M-Br]⁺ | 188/190 | Loss of one bromine radical |
| [M-HBr]⁺ | 187/189 | Loss of hydrogen bromide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the aniline chromophore. The benzene ring itself has characteristic π → π* electronic transitions. The presence of substituents significantly modifies these absorptions.
The amino group (-NH₂) acts as a powerful auxochrome, a group that intensifies and shifts the absorption bands to longer wavelengths (a bathochromic or red shift). This is due to the donation of its lone pair of electrons into the aromatic π-system.
The bromine atoms also act as auxochromes, further contributing to the bathochromic shift.
The fluorine atom has a weaker electronic effect compared to the other substituents.
Typically, substituted anilines display two main absorption bands: a high-intensity primary band (E2-band) and a lower-intensity secondary band (B-band) at a longer wavelength. For this compound, these bands are expected to be shifted to longer wavelengths compared to unsubstituted aniline due to the combined effect of the auxochromes.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray crystallography. A study published in 2021 provided a detailed crystal structure of this compound. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄Br₂FN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.0332(5) |
| b (Å) | 4.34070(10) |
| c (Å) | 21.9732(5) |
| β (°) | 109.6910(10) |
| Volume (ų) | 1529.61(7) |
| Z (formula units per cell) | 8 |
Crystal and Molecular Structure Analysis of Related Compounds
The molecular structure of this compound is largely planar, a common feature for substituted anilines. Comparing its structure to related compounds provides valuable context. For example, the crystal structure of 2,6-Dibromo-4-chloroaniline also shows an almost planar molecule. nih.gov In 2,6-Dibromo-4-butylaniline, the amino group is essentially coplanar with the phenyl ring, a conformation stabilized by weak intramolecular N-H···Br hydrogen bonds. nih.gov This suggests that the steric bulk of the ortho-bromo substituents forces a degree of planarity upon the amino group. The C-Br, C-F, and C-N bond lengths in this compound are within the expected ranges for such aromatic compounds. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Networks
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the solid state of this compound, the molecules are linked by classical N-H···F hydrogen bonds. researchgate.net The amino group acts as a hydrogen bond donor, while the fluorine atom of a neighboring molecule acts as the acceptor. These interactions, along with other weaker contacts, assemble the molecules into a complex three-dimensional supramolecular network.
In related structures, such as 2,6-Dibromo-4-chloroaniline and 2,6-Dibromo-4-butylaniline, different hydrogen bonding motifs are observed. These include intramolecular N-H···Br bonds and intermolecular N-H···N bonds, which link molecules into chains. nih.govnih.gov The study of these diverse interactions is central to crystal engineering, as it allows for the design of materials with specific properties based on predictable patterns of molecular self-assembly. nih.gov
Computational Chemistry and Theoretical Investigations of Molecular Properties
Quantum Chemical Calculation Methodologies
Theoretical studies of 2,6-Dibromo-4-fluoroaniline and related halogenated anilines frequently utilize a combination of computational methods to elucidate their molecular structure and electronic landscape. The primary tools for these investigations are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, each offering a different level of approximation and computational cost.
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules like this compound. This approach is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density to determine the molecule's properties.
In a study on a series of bromoanilines, including this compound, DFT analysis was performed using the B3LYP hybrid functional. asianpubs.org This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its robust performance in predicting molecular geometries and energies. Such studies are crucial for understanding the reactivity of these compounds. asianpubs.org For instance, DFT calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack.
Gas-phase DFT calculations have also been employed to understand the role of intramolecular interactions in molecules derived from this compound. rsc.org These calculations, often using the B3LYP functional, can quantify the effects of these interactions on the molecule's conformation and binding affinities. rsc.org
The Hartree-Fock (HF) method, an ab initio approach, provides a fundamental starting point for many theoretical investigations. While generally less accurate than DFT for many molecular properties due to its neglect of electron correlation, HF calculations are still valuable. They are often used in conjunction with DFT to provide a comparative analysis. For instance, in studies of similar halogenated anilines, both HF and DFT methods have been used to perform detailed vibrational assignments. smolecule.com
The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, a larger and more flexible basis set is generally required to accurately describe the electronic structure.
In the DFT study of this compound and its analogues, the LANL2DZ basis set was utilized. asianpubs.org This is a double-zeta basis set that employs effective core potentials for heavier atoms, making it computationally efficient for systems with elements like bromine. For other related fluoroaniline (B8554772) derivatives, the 6-311++G(d,p) basis set has been a common choice. grafiati.com This is a triple-zeta Pople-style basis set that includes diffuse functions (++) to better describe anions and lone pairs, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Validation of the chosen computational methodology is often achieved by comparing calculated properties with experimental data where available. For example, calculated geometric parameters can be compared with X-ray crystallography data. The crystal structure of this compound has been determined, providing a benchmark for theoretical models. grafiati.comorcid.org
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
For this compound, DFT calculations have been used to determine the HOMO-LUMO band gap energy. asianpubs.org The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions. In halogenated anilines, the HOMO is often localized on the aniline (B41778) ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, may be distributed over the aromatic ring and the halogen substituents.
| Property | Value | Method | Reference |
| HOMO-LUMO Gap | Lower than Fluconazole | DFT/B3LYP/LANL2DZ | asianpubs.org |
The arrangement of electron-donating (amino group) and electron-withdrawing (halogens) substituents on the aniline ring of this compound suggests the possibility of intramolecular charge transfer (ICT). This phenomenon is crucial for understanding the nonlinear optical (NLO) properties of molecules.
Theoretical studies on similar molecules have shown that the HOMO and LUMO are often localized on different parts of the molecule, which facilitates charge transfer upon electronic excitation. smolecule.com For instance, the HOMO might be concentrated on the amino group and the aromatic ring, while the LUMO is located on the acceptor part of the molecule. This spatial separation supports the idea of an ICT mechanism. The analysis of HOMO and LUMO energies and their distributions in this compound provides strong evidence for the occurrence of intramolecular charge transfer within the molecule. smolecule.com
Reactivity and Stability Descriptors
The reactivity and kinetic stability of a molecule are paramount in determining its chemical behavior. These properties can be quantified through a variety of descriptors derived from electronic structure calculations.
Global Hardness and Softness Indices from Electronic Properties
Global hardness (η) and softness (S) are fundamental concepts in conceptual Density Functional Theory (DFT) that describe the resistance of a molecule to change its electron distribution. Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction.
These indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Although specific DFT calculations for this compound are not widely published, studies on related fluoroanilines provide a framework for understanding its probable characteristics. embl.org The presence of electron-withdrawing bromine and fluorine atoms is expected to lower both the HOMO and LUMO energy levels, likely resulting in a relatively large HOMO-LUMO gap and, consequently, a high hardness value, indicating significant stability.
Table 1: Predicted Reactivity Indices for this compound
| Parameter | Predicted Value/Characteristic | Implication |
|---|---|---|
| Global Hardness (η) | High | High kinetic stability, less reactive |
| Global Softness (S) | Low | Lower propensity to react |
Note: This table is predictive and based on the analysis of related compounds.
Chemical Potential and Electronegativity Calculations
Chemical potential (μ) in DFT is a measure of the escaping tendency of electrons from a system in equilibrium and is related to the negative of electronegativity (χ). It is calculated as the average of the HOMO and LUMO energies. A more negative chemical potential suggests a better electron acceptor.
Applications of Frontier Molecular Orbital (FMO) Theory in Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and regioselectivity of chemical reactions. The HOMO and LUMO are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity. embl.org
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and the halogen atoms, indicating that nucleophilic attack might be directed towards the carbon atoms attached to the halogens.
Molecular Electrostatic Potential (MEP) Surface Mapping and Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).
In the case of this compound, the MEP surface would likely show a region of high electron density (red) around the nitrogen atom of the amino group due to the lone pair of electrons. The hydrogen atoms of the amino group and the regions around the bromine atoms would exhibit positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack.
Prediction and Analysis of Nonlinear Optical (NLO) Activity
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of a molecule are related to its ability to polarize in the presence of a strong electric field, which is quantified by the first hyperpolarizability (β).
Computational studies on similar halogenated anilines suggest that the presence of both electron-donating (amino) and electron-withdrawing (halogen) groups can lead to significant NLO responses. Quantum chemical calculations would be necessary to determine the first hyperpolarizability of this compound and assess its potential as an NLO material. jstar-research.com
Theoretical Thermodynamic Property Calculations
Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its relative energy, enthalpy of formation, and vibrational frequencies. These calculations are typically performed using methods like DFT.
For this compound, theoretical calculations could determine its most stable conformation and provide insights into its vibrational spectrum, which could then be compared with experimental IR and Raman data for validation. Such calculations would also be instrumental in understanding its stability and potential reaction pathways from a thermodynamic standpoint.
Chemical Reactivity and Strategic Functionalization
Electrophilic and Nucleophilic Substitution Reactions at the Aromatic Ring
The electron-donating amino group in 2,6-dibromo-4-fluoroaniline activates the aromatic ring towards electrophilic substitution. However, the presence of three halogen substituents significantly influences the regioselectivity and rate of these reactions. The bromine and fluorine atoms are deactivating groups, yet they direct incoming electrophiles to specific positions. Due to the strong activating and ortho, para-directing nature of the amino group, further electrophilic substitution, if it occurs, would be expected at the remaining vacant meta positions (positions 3 and 5). However, the steric hindrance from the two bulky bromine atoms at positions 2 and 6 makes these positions less accessible.
Nucleophilic aromatic substitution (SNAr) on this compound is also a plausible transformation. The bromine and fluorine atoms can potentially be displaced by strong nucleophiles. The rate and feasibility of such reactions are dependent on the nature of the nucleophile, the reaction conditions, and the electronic and steric environment of the aromatic ring. Generally, halogens at positions activated by electron-withdrawing groups are more susceptible to nucleophilic attack. In this case, the collective electron-withdrawing effect of the halogens can facilitate nucleophilic substitution.
Cross-Coupling Reactions Utilizing Halogenated Sites
The two bromine atoms on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for constructing more complex molecular architectures.
Suzuki-Miyaura Coupling Protocols and Scope
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for the functionalization of this compound. The reactivity of the C-Br bonds in this compound allows for coupling with various aryl and vinyl boronic acids or their esters.
Research has shown that the Suzuki-Miyaura reaction can be performed on related polyhalogenated anilines. d-nb.info The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium catalysts are commonly employed. d-nb.infonih.gov The steric hindrance around the bromine atoms in this compound might necessitate the use of bulky and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. The reaction conditions can often be tuned to achieve either mono- or di-arylation, providing a pathway to a diverse range of substituted aniline (B41778) derivatives. A study on the Suzuki-Miyaura cross-coupling of 6,8-dibromo-2,4-dichloroquinazoline, a related di-brominated system, demonstrated that coupling can occur at both bromine positions without selectivity due to comparable bond dissociation energies. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-110 °C |
This table presents generalized conditions often used for Suzuki-Miyaura reactions and may require optimization for this compound.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Beyond Suzuki-Miyaura coupling, the halogenated sites of this compound are amenable to other important transition metal-catalyzed reactions, most notably the Buchwald-Hartwig amination. This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org
This methodology allows for the introduction of a wide array of primary and secondary amines at the bromine-substituted positions of this compound. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orglibretexts.orgosti.gov The choice of ligand is critical, with bulky, electron-rich ligands often providing the best results. libretexts.org The Buchwald-Hartwig amination offers a direct route to synthesize complex diaryl- or alkylarylamines derived from this compound. A general protocol for this reaction involves reacting the aryl halide with an amine in the presence of a palladium catalyst and a strong base. osti.gov
Derivatization to Form Novel Chemical Entities
The versatile reactivity of this compound allows for its conversion into a variety of novel chemical structures with potential applications in different fields of chemistry.
Azide (B81097) Group Directed Lithiation/Cyclization Reactions for Heterocycle Formation
A conceptually innovative approach for synthesizing benzotriazoles involves the directed lithiation and subsequent cyclization of 2-azidoaryl bromides. rsc.org This strategy could potentially be applied to derivatives of this compound. The process would first involve the conversion of the amino group of this compound to an azide group. Following this, treatment with an organolithium reagent, such as n-butyllithium, would induce a bromine-lithium exchange. The resulting lithiated species could then undergo an intramolecular cyclization, with the azide group acting as an internal electrophile, to form a benzotriazole (B28993) ring system. This method provides a regioselective pathway to functionalized heterocyclic compounds. rsc.org
Formation of Enaminoketone Derivatives and Their Reactivity
This compound can be reacted with β-diketones, such as acetylacetone (B45752), to form enaminoketone derivatives. nih.goviucr.org For example, the reaction of this compound with acetylacetone in the presence of an acid catalyst yields 4-(2,6-dibromo-4-fluoroanilino)pent-3-en-2-one. nih.goviucr.orgresearchgate.net
These enaminoketones are electron-rich compounds and are of interest for their potential applications in various fields, including the formation of metal complexes and as precursors for the synthesis of other organic molecules. nih.goviucr.orgresearchgate.net The presence of the dibromo-fluoro-substituted aniline moiety influences the electronic properties and conformation of the enaminoketone. iucr.org X-ray crystallographic studies of 4-(2,6-dibromo-4-fluoroanilino)pent-3-en-2-one have revealed details about its molecular structure, including bond lengths and angles, and intermolecular interactions. nih.goviucr.org
Table 2: Crystal Data for 4-(2,6-Dibromo-4-fluoroanilino)pent-3-en-2-one researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀Br₂FNO |
| Molecular Weight | 351.02 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.7710 (3) |
| b (Å) | 10.8710 (4) |
| c (Å) | 12.6720 (4) |
This data provides a precise three-dimensional picture of the molecule, which is crucial for understanding its reactivity and interactions.
Pathways to Other Nitrogen-Containing Heterocyclic Scaffolds
The ortho-dihaloaminoarene structure of this compound serves as a key precursor for the construction of various fused nitrogen-containing heterocyclic systems. The reactivity of the C-Br and N-H bonds allows for cyclization reactions that form five- or six-membered rings fused to the parent benzene (B151609) ring.
Carbazole (B46965) Synthesis: Palladium-catalyzed reactions are instrumental in constructing carbazole frameworks from dihaloaniline derivatives. nih.govorganic-chemistry.org One strategy involves a tandem sequence of intermolecular amination followed by an intramolecular direct arylation. organic-chemistry.org While direct examples starting with this compound are not prevalent, analogous reactions with other 2,6-dihaloanilines demonstrate the feasibility of this approach. For instance, palladium-catalyzed intramolecular C-H functionalization and subsequent C-N bond formation from biaryl amide substrates provide a powerful method for assembling unsymmetrical carbazoles. nih.gov Another route involves the reaction of o-iodoanilines with silylaryl triflates, followed by a palladium-catalyzed cyclization to yield carbazoles. organic-chemistry.org
Benzimidazole Synthesis: Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govscirp.orgsemanticscholar.org To utilize this compound for this purpose, a second amino group must be introduced ortho to the existing one. This transformation is not straightforward and highlights a limitation in its direct use for this specific heterocycle without prior functionalization.
Benzotriazole Synthesis: A novel approach to benzotriazoles involves the cyclization of 2-azidoaryl bromides, which can be generated from the corresponding anilines. lookchem.com For a substrate like this compound, conversion of the aniline to an azide group would be the initial step. Subsequent metal-halogen exchange, often directed by the azide group, followed by intramolecular cyclization, can yield the benzotriazole ring system. The directing effect of the azide group has been shown to allow for selective lithiation even in the presence of multiple bromine atoms. lookchem.com
Indole (B1671886) Synthesis: The synthesis of indoles often utilizes palladium-catalyzed heteroannulation reactions, such as the Larock indole synthesis, which typically starts from an o-haloaniline and an alkyne. rsc.org A multi-component reaction starting from the closely related 2-iodo-4-fluoroaniline with phenylacetylene (B144264) has been shown to produce functionalized indoles. beilstein-journals.org This suggests that this compound could potentially undergo similar palladium-catalyzed coupling and cyclization sequences to form highly substituted indole scaffolds.
The following table summarizes representative pathways to heterocyclic scaffolds from haloaniline precursors.
| Starting Material Type | Reagents & Conditions | Heterocyclic Product | Ref. |
| Biaryl Amide | Pd(OAc)₂, Cu(OAc)₂, O₂ | Carbazole | nih.govorganic-chemistry.org |
| o-Iodoaniline / Silylaryl triflate | CsF, then Pd catalyst | Carbazole | organic-chemistry.org |
| 2-Azidoaryl bromide | n-BuLi or t-BuLi, THF | Benzotriazole | lookchem.com |
| 2-Iodo-4-fluoroaniline / Alkyne | PdCl₂(PPh₃)₂, DBU, then KOt-Bu | 3-Iodoindole | beilstein-journals.org |
Oxidation and Reduction Chemistry of Aniline and Halogenated Moieties
The oxidation and reduction reactions of this compound can be directed at either the aniline functional group or the carbon-bromine bonds. The selectivity of these transformations is highly dependent on the reagents and reaction conditions employed.
Oxidation: The primary amino group of anilines can be oxidized using various agents. For instance, the oxidation of 2,6-dihaloanilines with cerium(IV) sulfate (B86663) in water can lead to oxidative coupling products, forming dimers and trimers. jlu.edu.cn The oxidation of other substituted anilines with reagents like m-chloroperbenzoic acid (m-CPBA) can yield the corresponding nitrobenzenes. acs.org The specific oxidation of this compound would be expected to follow similar reactivity patterns, although steric hindrance from the ortho-bromo groups might influence the reaction rate and product distribution.
Reduction of Halogenated Moieties: The selective reduction of aryl halides, or dehalogenation, is a synthetically useful transformation. In the context of this compound, removing one or both bromine atoms can provide access to less substituted aniline derivatives. A significant challenge is achieving selectivity, for example, removing a para-halogen while retaining an ortho-halogen.
A patented process demonstrates the selective reduction of a para-bromo substituent in the presence of an ortho-bromo substituent by first protecting the amine functionality. google.comgoogle.com This strategy was successfully applied to 2,4-dibromo-6-fluoroaniline (B133207), a structural isomer of the title compound. The process involves:
Protection: The amino group is protected with two acyl groups, for example, by reacting the aniline with propionyl chloride to form the dipropionylanilide derivative. google.com
Selective Reduction: The resulting N-protected compound is then treated with a hydrogen source (e.g., triethylammonium (B8662869) formate) in the presence of a palladium on carbon (Pd/C) catalyst. This selectively cleaves the C-Br bond at the para position. google.com
Deprotection: The acyl protecting groups are subsequently hydrolyzed to yield the 2-bromo-6-fluoroaniline. google.com
This methodology underscores the importance of protecting the amino group to control the regioselectivity of the reduction of the halogen atoms. Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) and Pd/C has also been reported for the selective reduction of nitro groups in halogenated nitroarenes without affecting the halogen atoms under mild conditions. organic-chemistry.org More forceful conditions, such as microwave heating at elevated temperatures, can lead to the reduction of both the nitro group and the halogens. organic-chemistry.org
The table below outlines key oxidation and reduction reactions relevant to dihaloanilines.
| Substrate Type | Reaction | Reagents & Conditions | Product Type | Ref. |
| 2,6-Dihaloanilines | Oxidative Coupling | Ce(SO₄)₂ in water | Dimer/Trimer | jlu.edu.cn |
| 2,6-Dihaloanilines | Oxidation | m-CPBA, DCE, 70°C | 2,6-Dihalonitrobenzene | acs.org |
| 2,4-Dibromo-6-fluoro-dipropionylanilide | Selective Dehalogenation | 1M triethylammonium formate, Pd/C, acetonitrile | 2-Bromo-6-fluoro-dipropionylanilide | google.com |
Strategic Protecting Group Implementation in Multi-Step Syntheses
In multi-step syntheses involving this compound, the nucleophilic amino group often requires protection to prevent unwanted side reactions and to direct the reactivity of other sites on the aromatic ring. organic-chemistry.org The choice of protecting group is critical and must be stable to subsequent reaction conditions while being readily removable when desired. highfine.com
Acyl Protecting Groups: As demonstrated in the selective reduction of dihaloanilines, acylation of the amino group is a highly effective strategy. The reaction of 2,4-dibromo-6-fluoroaniline with propionyl chloride in the presence of triethylamine (B128534) and a catalytic amount of dimethylaminopyridine yields the corresponding N,N-dipropionyl-protected aniline. google.com This transformation converts the nucleophilic amine into a non-nucleophilic amide, which deactivates the ring towards electrophilic substitution and allows for selective chemistry at the halogenated positions. google.comgoogle.com The steric bulk of the two ortho-bromine atoms in this compound would similarly favor N,N-diacylation under appropriate conditions.
Enaminone Formation: The amino group can also be functionalized by condensation with a β-diketone. For example, this compound reacts with acetylacetone in the presence of a catalytic amount of sulfuric acid to form 4-(2,6-dibromo-4-fluoroanilino)pent-3-en-2-one. nih.govresearchgate.netnih.gov This enaminoketone product is stable and can be considered a protected form of the aniline, with the N-H bond participating in a strong intramolecular hydrogen bond with the carbonyl oxygen. nih.govnih.gov This functionalization modifies the electronic properties of the aniline and can be used to introduce the molecule into more complex structures.
Carbamate Protecting Groups: Carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are among the most common and versatile protecting groups for amines. highfine.com They are readily installed and can be removed under specific, mild conditions (acid for Boc, hydrogenolysis for Cbz), often orthogonally to other protecting groups. organic-chemistry.orghighfine.com While specific examples for this compound are not widely reported, these standard protecting groups are applicable and would render the nitrogen non-nucleophilic, facilitating reactions like metal-catalyzed cross-couplings at the C-Br positions.
The following table summarizes key protecting group strategies for dihaloanilines.
| Aniline Substrate | Protecting Reagent | Protecting Group | Key Feature of Strategy | Ref. |
| 2,4-Dibromo-6-fluoroaniline | Propionyl chloride, Et₃N | Dipropionyl | Enables selective para-dehalogenation | google.com |
| This compound | Acetylacetone, H₂SO₄ | Enaminoketone | Forms a stable, functionalized derivative | nih.govresearchgate.net |
| General Amines | Boc-anhydride or Cbz-Cl | Boc or Cbz Carbamate | Standard, versatile protection with orthogonal removal options | organic-chemistry.orghighfine.com |
Advanced Applications and Research Frontiers
Applications as a Versatile Synthetic Building Block
The reactivity of the amino group, coupled with the potential for cross-coupling reactions at the bromine-substituted positions and nucleophilic substitution of the fluorine atom, allows for the straightforward introduction of the 2,6-dibromo-4-fluorophenyl moiety into a variety of complex molecular architectures.
In the field of medicinal chemistry, the development of new therapeutic agents often relies on the use of highly functionalized building blocks to create molecules with specific pharmacological profiles. Halogenated anilines are crucial intermediates in the synthesis of a variety of bioactive compounds, including kinase inhibitors, which are a cornerstone of modern cancer therapy.
While direct synthesis of a marketed drug from 2,6-Dibromo-4-fluoroaniline is not widely documented in publicly available research, its structural motifs are present in numerous potent kinase inhibitors. For instance, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs). nih.gov The synthesis of these complex molecules involves the nucleophilic substitution of a chlorinated pyrimidine (B1678525) intermediate with a bromoaniline derivative. nih.gov This highlights the utility of bromoaniline moieties in constructing the core structures of these important therapeutic agents. The presence of both bromo and fluoro substituents in this compound offers medicinal chemists a scaffold with tunable properties for optimization of drug candidates.
Table 1: Examples of Bioactive Molecules Synthesized from Bromoaniline Derivatives This table presents examples of related compounds to illustrate the synthetic utility of the bromoaniline scaffold.
| Compound Class | Bromoaniline Derivative Used | Therapeutic Target |
| Pyrrolo[2,3-d]pyrimidines | 3-Bromoaniline | Receptor Tyrosine Kinases (RTKs) |
| Phthalic-Based Kinase Inhibitors | 3-(Trifluoromethyl)aniline | EGFR, HER2, VEGFR-2 |
| 1,2,6-Thiadiazinone Kinase Inhibitors | 1-(3-Aminophenyl)ethan-1-one | Various Kinases |
A notable example of a structurally similar compound in the agrochemical industry is the fungicide Thifluzamide. The chemical name for Thifluzamide is N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide. This molecule contains a 2,6-dibromo-4-substituted aniline (B41778) core, highlighting the importance of this substitution pattern for fungicidal activity. A patent for an agrochemical composition comprising succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides lists Thifluzamide as a key active ingredient. While the patent does not describe the synthesis from this compound, the structural similarity underscores the potential of this compound as a key intermediate for novel fungicides. The synthesis of 2,6-dibromo-4-(trifluoromethoxy) aniline, a direct precursor to Thifluzamide, has been described, further emphasizing the industrial relevance of this class of compounds. google.com
Disperse dyes are a class of synthetic colorants used for dyeing hydrophobic fibers such as polyester (B1180765) and nylon. The performance of these dyes, including their color fastness and absorption spectra, is highly dependent on their molecular structure. Halogenated anilines are frequently used as diazo components in the synthesis of azo disperse dyes.
The synthesis of disazo disperse dyes from 4-bromoaniline (B143363) has been reported, where the bromoaniline is first diazotized and then coupled with another aromatic compound to form an intermediate, which is subsequently diazotized and coupled again to produce the final dye. iiste.orgiiste.org These dyes have shown potential as near-infrared absorbers and exhibit good fastness properties on synthetic fabrics. iiste.orgiiste.org Given that this compound possesses the necessary amino group for diazotization, it is a highly suitable candidate for the synthesis of advanced disperse dyes with potentially enhanced properties due to the presence of additional halogen atoms. A patented method for producing monoazo dyes involves the diazo-coupling of a p-nitroaniline derivative, which can be brominated, with an N,N-substituted aniline derivative. This further illustrates the utility of brominated anilines in the synthesis of commercially relevant dyes.
Table 2: Examples of Disperse Dyes Synthesized from Halogenated Anilines This table presents examples of related compounds to illustrate the synthetic utility of the halogenated aniline scaffold in dye synthesis.
| Dye Class | Halogenated Aniline Used | Coupling Component | Fiber Application |
| Disazo Disperse Dyes | 4-Bromoaniline | 3-Aminophenol | Nylon, Polyester |
| Azo Disperse Dyes | 4-Nitroaniline (B120555), 3-Chloroaniline | 2,4-Dihydroxybenzophenone | Not specified |
| Disazo Disperse Dyes | 2,4-Dichloroaniline | 3-Aminophenol | Polyester |
Role in Materials Science Research and Development
The unique properties conferred by fluorine and bromine atoms make this compound an attractive monomer and intermediate for the synthesis of advanced materials with tailored electronic and physical properties.
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. Polyaniline is a well-known conducting polymer, and its properties can be modified by introducing substituents onto the aniline ring. The electrochemical polymerization of halogenated anilines, such as 2-fluoroaniline (B146934) and 2,6-dichloroaniline (B118687), has been investigated to produce novel polymeric materials.
The electrochemical polymerization of 2,6-dichloroaniline on a platinum electrode has been shown to produce polymer films with distinct properties. While the direct polymerization of this compound is not extensively reported, the established methods for other halogenated anilines provide a clear pathway for its potential use in creating new fluorinated and brominated polyanilines. Such polymers could exhibit interesting electronic properties and enhanced stability, making them suitable for applications in sensors, electrochromic devices, and corrosion protection. On-line electrochemistry/electrospray mass spectrometry has been used to study the early stages of aniline polymerization, revealing the formation of oligomers. nih.gov This technique could be instrumental in understanding the polymerization behavior of this compound and characterizing the resulting oligomers.
Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. The resulting metal complexes can exhibit a wide range of catalytic activities and interesting material properties. The amino group of this compound allows for its ready conversion into a variety of Schiff base ligands.
The synthesis of Schiff bases from various substituted anilines and their coordination with transition metals like copper, cobalt, and zinc have been widely reported. orientjchem.orgfud.edu.ng These complexes are often characterized by techniques such as IR and NMR spectroscopy to confirm the coordination of the metal to the nitrogen atom of the imine group. orientjchem.org While specific Schiff base ligands derived from this compound are not prominently featured in the literature, the synthetic routes are well-established. The resulting metal complexes, incorporating the electron-withdrawing effects of the fluorine and bromine atoms, could have unique catalytic properties, for example, in oxidation or hydrogenation reactions. The study of half-sandwich ruthenium(II) complexes with 4-substituted aniline derivatives has shown their catalytic potential in the transfer hydrogenation of ketones, indicating that metal complexes of substituted anilines are a promising area of research.
Research into Biological Activities and Pharmacological Potential of Derivatives
The core structure of this compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The presence of two bromine atoms and a fluorine atom on the aniline ring provides a unique combination of lipophilicity, electronic effects, and potential for specific halogen bonding interactions, which can be fine-tuned in its derivatives to achieve desired biological activities.
Derivatives of substituted anilines, including those structurally related to this compound, are central to the design of kinase inhibitors, a critical class of anticancer drugs. benthamscience.com Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The aniline moiety often serves as a key "hinge-binding" element, anchoring the inhibitor to the ATP-binding pocket of the kinase.
One of the most studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose over-activation is implicated in various malignancies, including non-small cell lung cancer. benthamscience.comdigitellinc.com Research has focused on designing 4-anilinoquinazoline (B1210976) and pyrrolo[2,3-d]pyrimidine derivatives as potent EGFR inhibitors. nih.govmdpi.comnih.gov In these structures, the substituted aniline fragment, analogous to a derivative of this compound, is crucial for activity. The substituents on the aniline ring modulate the binding affinity and selectivity for the target kinase. For instance, halogen atoms can form specific interactions within the ATP binding site and alter the compound's pharmacokinetic properties. nih.gov
Studies have synthesized and evaluated series of these derivatives, identifying compounds with potent inhibitory activity against various kinases. nih.govmdpi.compensoft.netsemanticscholar.org For example, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs), demonstrating that specific substitutions could significantly improve potency against targets like the Platelet-Derived Growth Factor Receptor (PDGFR)-β. nih.gov The development of such compounds is often guided by creating a pharmacophore model of the kinase's ATP-binding site, which helps in designing molecules with optimal interactions.
| Compound Class | Target Kinase | Key Structural Feature | Observed Activity (IC₅₀) |
| 4-Anilinoquinazoline Derivatives | EGFR | Substituted aniline moiety | Nanomolar to low micromolar range |
| Pyrrolo[2,3-d]pyrimidine Analogues | RTKs (e.g., PDGFR-β, VEGFR) | Bromoaniline substituent | Potent inhibition; improved potency over existing drugs |
| 4H-1,2,6-Thiadiazin-4-ones | Various Kinases | Anilinothiadiazinone scaffold | Low single-digit micromolar activity |
This table presents representative data for classes of compounds structurally related to this compound derivatives, illustrating their potential as kinase inhibitors.
The development of kinase inhibitors derived from scaffolds like this compound is intrinsically linked to their cytotoxic effects on cancer cells. By inhibiting key signaling pathways, these compounds can induce cell cycle arrest and apoptosis (programmed cell death), leading to the death of malignant cells.
While research has demonstrated the broad anti-proliferative activity of such derivatives against a panel of cancer cell lines—including lung, breast, colon, and pancreatic cancers—specific studies focusing on kidney cancer are less common in the available literature. nih.govmdpi.com However, the principles of action are broadly applicable. For instance, a potent CDK4/6 inhibitor derived from a pyrrolo[2,3-d]pyrimidine scaffold showed significant anti-proliferative activity against pancreatic cancer cell lines. nih.gov
A critical aspect of cancer therapy is selective toxicity, where the drug is more harmful to cancer cells than to normal cells. The mechanism for this selectivity can be complex. In certain renal carcinoma cell lines, studies with other compounds have shown that selective cytotoxicity is linked to differential cellular accumulation and metabolism. nih.gov Sensitive renal cancer cells were found to accumulate the drug to a higher degree and metabolize it more rapidly into a reactive, toxic species that binds to cellular macromolecules, leading to cell death. nih.gov This suggests a potential mechanism by which derivatives of this compound could exert selective effects in kidney cancer, warranting further investigation into their metabolic pathways within these specific cell types.
Halogenated anilines, a class to which this compound belongs, have emerged as promising antimicrobial agents. The presence and position of halogen atoms on the aniline ring are critical for their biological activity. nih.govrsc.org
Research has shown that simple halogenated anilines, such as 3,5-dibromoaniline, exhibit significant antibacterial and antibiofilm activity against a range of pathogens, including uropathogenic Escherichia coli (UPEC) and multidrug-resistant ESKAPE pathogens (a group of bacteria known for their ability to "escape" the effects of antibiotics). nih.gov The basis for this activity appears to be multifactorial. One proposed primary mode of action is the inhibition of adenylate cyclase, an enzyme crucial for bacterial signaling and virulence. nih.gov Computational studies suggest that the halogen atoms enhance the binding affinity of the aniline derivative to the enzyme through stabilizing halogen bond interactions. nih.gov
Furthermore, treatment with these compounds leads to the downregulation of numerous genes related to bacterial virulence and biofilm formation, including those involved in adhesion, motility, and iron acquisition. nih.gov The ability to disrupt biofilms is particularly important, as biofilms are a major cause of persistent and recurrent infections.
| Halogenated Aniline | Pathogen | MIC (μg/mL) | Biofilm Inhibition IC₅₀ (μg/mL) |
| 3,5-Dibromoaniline | UPEC | 100 | 10 |
| 4-Bromo-3-chloroaniline | UPEC | 200 | 10 |
Data from studies on halogenated anilines demonstrating their antimicrobial and antibiofilm efficacy. nih.govresearchgate.net
The antifungal potential of related structures has also been explored. For example, a series of 6-substituted amiloride (B1667095) analogs, which can feature halogenated aromatic groups, showed broad-spectrum activity against pathogenic fungi, including multi-drug resistant clinical isolates of Cryptococcus neoformans. nih.gov This highlights the potential for developing derivatives of this compound as novel antifungal agents.
Mechanistic Studies of Reactions Involving this compound
Understanding the fundamental reaction mechanisms of this compound is crucial for optimizing its use in synthesis and for predicting its behavior in biological systems. Mechanistic studies often employ a combination of experimental techniques and computational chemistry to map out the intricate details of a chemical transformation.
While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, insights can be drawn from research on substituted anilines. The reactivity of the aniline core is dominated by the amino group and the activated aromatic ring.
Computational studies have been instrumental in elucidating reaction pathways for anilines. For example, in the synthesis of substituted anilines from vinamidinium salts, the reaction is proposed to proceed through the formation of dienone intermediates, which then react with an amine to form an enamine. This enamine intermediate can then undergo a facile electrocyclic ring closure to form a cyclohexadiene, which ultimately aromatizes to the aniline product. acs.org
Oxidation reactions of anilines have also been studied mechanistically. The oxidation of substituted anilines by agents like Ferrate(VI) is believed to proceed via a Hydrogen Atom Transfer (HAT) mechanism, generating an anilino radical intermediate. acs.org This radical can then undergo further reactions, such as dimerization or addition reactions, leading to various products. acs.org Similarly, radical S-adenosyl-L-methionine (SAM) enzymes can catalyze radical-mediated deamination reactions, which proceed through the formation of α-hydroxyalkyl radical intermediates after hydrogen abstraction. nih.govnih.gov These studies on related systems suggest that reactions involving the amino group of this compound could likely involve radical intermediates and complex, multi-step pathways.
Transition State Theory (TST) provides a framework for understanding reaction rates by examining the structure and energy of the transition state—the highest energy point along the reaction coordinate between reactants and products. wikipedia.orgyoutube.com Computational chemistry is a powerful tool for locating and characterizing these fleeting transition state structures.
For reactions involving substituted anilines, computational studies have successfully mapped reaction coordinates to compare competing pathways. In the synthesis of anilines via electrocyclic ring closure, calculations showed that the minimum energy conformation of the key enamine intermediate ensures a facile ring closure, providing a low-energy pathway to the product. acs.org These same calculations were able to rule out an alternative, initially proposed nih.govacs.org-H shift mechanism by demonstrating that it lacked a thermally accessible transition state. acs.org
Kinetic and Thermodynamic Aspects of Reaction Dynamics
A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of detailed research specifically focused on the kinetic and thermodynamic aspects of reaction dynamics for this compound. While information regarding its synthesis, crystal structure, and some chemical properties is available, specific studies detailing reaction rates, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its various reactions are not presently published.
The study of reaction kinetics would provide valuable insights into the mechanism of reactions involving this compound, including the determination of reaction orders, rate constants, and the influence of catalysts or reaction conditions on the speed of transformation. Similarly, thermodynamic studies would be crucial for understanding the feasibility and spontaneity of its reactions, the position of chemical equilibria, and the energy changes associated with bond formation and cleavage.
The lack of such data presents a significant gap in the comprehensive chemical profile of this compound. Future research in these areas would be invaluable for optimizing synthetic routes, predicting reaction outcomes, and enabling more efficient and controlled applications of this compound in various fields of chemical synthesis.
Given the absence of specific experimental or theoretical data on the kinetic and thermodynamic aspects of this compound, no data tables can be generated at this time.
Conclusion and Future Perspectives in 2,6 Dibromo 4 Fluoroaniline Research
Summary of Key Research Accomplishments and Foundational Understanding
Research into 2,6-Dibromo-4-fluoroaniline has established it as a valuable and versatile building block in synthetic organic chemistry. A foundational understanding of its properties and reactivity has been built upon key accomplishments in its synthesis and structural characterization.
The primary method for its preparation involves the direct bromination of 4-fluoroaniline (B128567) using reagents like bromine in acetic acid. royalholloway.ac.uk More advanced and regioselective synthetic procedures have also been developed, including copper-catalyzed oxidative bromination, which offers a practical route to this and other bromoanilines. sci-hub.sethieme-connect.com The compound's molecular structure has been definitively characterized through single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c. researchgate.net Detailed spectroscopic data, including ¹H and ¹³C NMR, have been thoroughly documented, providing a solid basis for its identification and characterization in various chemical processes. sci-hub.sethieme-connect.comasianpubs.orgchemicalbook.com
A significant research accomplishment is the application of this compound as a key intermediate in the synthesis of pharmacologically active molecules. lookchem.com Notably, it has been employed in the asymmetric synthesis of a prostaglandin (B15479496) D2 receptor antagonist, a class of compounds investigated for the treatment of allergic rhinitis. lookchem.comchemdad.com Furthermore, its utility extends to supramolecular chemistry, where it serves as a precursor in the synthesis of rigid receptor structures designed for anion and Lewis base binding through Sonogashira cross-coupling reactions. rsc.org
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₆H₄Br₂FN | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 17.0332(5) | researchgate.net |
| b (Å) | 4.34070(10) | researchgate.net |
| c (Å) | 21.9732(5) | researchgate.net |
| β (°) | 109.6910(10) | researchgate.net |
| Volume (ų) | 1529.61(7) | researchgate.net |
| Z | 8 | researchgate.net |
Identification of Current Research Gaps and Challenges in Synthesis and Application
In terms of its application in cross-coupling reactions, the steric hindrance imposed by the two bromine atoms ortho to the amino group can present a significant challenge. This steric bulk can impede reactivity, as observed in attempted Suzuki couplings where the compound failed to react as expected or yielded only trace amounts of the desired product, with the bulk of the starting material remaining unreacted. d-nb.info This lack of reactivity under certain conditions limits its synthetic utility and necessitates the development of more robust catalytic systems capable of overcoming this steric hindrance.
Furthermore, the known applications of this compound, while significant, are relatively narrow. A clear research gap exists in exploring a broader spectrum of potential uses for this compound. Its full potential as a precursor in medicinal chemistry, agrochemicals, and materials science remains largely untapped.
Directions for Future Academic Exploration and Innovation
A key direction for future research is the development of more efficient and environmentally benign synthetic routes to this compound. Drawing inspiration from progress made with related compounds, future methodologies could focus on "green chemistry" principles. For instance, methods that utilize hydrogen peroxide as a clean oxidant in conjunction with a bromide source could enhance atom economy and reduce waste. google.com The development of catalytic systems that avoid the use of stoichiometric and corrosive reagents, such as elemental bromine, is highly desirable. google.com Exploring syntheses in aqueous media, as demonstrated for other bromoanilines, could further improve the environmental profile of the production process. rsc.org Such innovations would not only make the synthesis more sustainable but also potentially more cost-effective for industrial-scale production.
The integration of advanced computational modeling with experimental work presents a powerful avenue for future research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. Studies on analogous compounds like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) have successfully used DFT to analyze vibrational spectra (FT-IR and FT-Raman) and predict nonlinear optical (NLO) properties. researchgate.netresearchgate.net Similar computational investigations on this compound could predict its reactivity in various chemical transformations, helping to overcome experimental challenges like steric hindrance by identifying optimal reaction conditions. d-nb.info Furthermore, computational tools can be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, guiding the design of new drug candidates derived from this scaffold. asianpubs.org
Future research should actively seek to broaden the applications of this compound into diverse interdisciplinary fields.
Chemical Biology: Given its role as a precursor to bioactive molecules, it could be used to develop novel chemical probes to study biological pathways. lookchem.comchemdad.com The aniline (B41778) scaffold is a common feature in many biologically active compounds, and the unique substitution pattern of this compound offers a distinct starting point for creating new libraries of compounds for high-throughput screening against various biological targets.
Advanced Materials: The compound's structure suggests potential applications in materials science. The presence of bromine and fluorine atoms can be exploited in the design of functional materials. For instance, the bromine atoms can act as halogen bond donors, a property that is increasingly utilized in crystal engineering and the design of supramolecular assemblies. rsc.org There is also potential for its use as a monomer or intermediate in the synthesis of specialty polymers or dyes. Research showing that a derivative can be chemically bonded to cotton fibers to improve material properties hints at its utility in textile and materials finishing. researchgate.net Further exploration into its optical and electronic properties, guided by computational studies, could uncover applications in fields like nonlinear optics. researchgate.net
Q & A
Basic: How is the crystal structure of 2,6-Dibromo-4-fluoroaniline determined, and what are the key crystallographic parameters?
The crystal structure is resolved via single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 17.0332(5) Å, b = 4.34070(10) Å, c = 21.9732(5) Å, and β = 109.6910(10)°. The refinement uses a riding model for carbon-bound H atoms and free refinement for nitrogen-bound H atoms, achieving R₁ = 0.0256 and wR₂ = 0.0517. Key data include bond lengths (e.g., C–Br ≈ 1.89–1.92 Å) and angles, critical for understanding steric and electronic interactions .
Basic: What experimental methods are recommended for synthesizing and purifying this compound?
While commercial synthesis is common, purification typically involves recrystallization from isopropanol via slow evaporation. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to avoid impurities, as heavy atoms like bromine can influence crystal packing. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is essential to confirm purity, with attention to isotopic patterns from bromine .
Advanced: How do bromine and fluorine substituents influence the electronic structure of this compound, and how can this be modeled computationally?
The electron-withdrawing effects of Br and F substituents reduce electron density on the aromatic ring, which can be analyzed using density-functional theory (DFT). Hybrid functionals like B3LYP (which incorporate exact exchange) are recommended for accurate thermochemical properties. Basis sets such as 6-311++G(d,p) should include polarization/diffuse functions to model halogen atoms. Atomic charges (e.g., via Mulliken or NBO analysis) reveal regioselectivity in reactions .
Advanced: What challenges arise in refining hydrogen atom positions in the crystal structure of halogenated anilines?
Nitrogen-bound H atoms in this compound are located via difference Fourier maps and refined freely due to their higher mobility, while C–H positions are calculated using riding models. Displacement parameters (Uiso) for H atoms must be constrained to 1.2×Ueq of the parent atom to avoid overparameterization. Heavy atoms (Br, F) dominate scattering, requiring high-resolution data (>0.8 Å) for accurate H-atom placement .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR detects deshielding (~-120 ppm for para-F). NMR shows NH₂ protons as broad singlets (~4.5 ppm).
- IR : N–H stretches (~3400 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) confirm functional groups.
- MS : HRMS with ESI+ or EI+ identifies isotopic clusters (Br: 1:1 ratio for ) .
Advanced: How can substituent effects on reaction mechanisms (e.g., nucleophilic aromatic substitution) be studied in this compound?
Kinetic studies under varying conditions (temperature, solvent polarity) and computational modeling (transition state theory via DFT) reveal activation barriers. For example, bromine’s leaving-group ability can be compared to chlorine using Hammett plots. Solvent effects (e.g., DMSO vs. THF) on reaction rates are quantified via linear free-energy relationships (LFERs) .
Basic: What safety precautions are necessary when handling this compound?
Use PPE (gloves, goggles, lab coat) to avoid inhalation/contact. Work in a fume hood due to potential dust formation. Spills require neutralization with absorbents (e.g., vermiculite) and disposal as halogenated waste. Acute toxicity data (e.g., LD50) should be referenced from SDS sheets .
Advanced: How do crystallographic software tools (e.g., SHELX, Mercury) aid in analyzing halogen interactions in this compound?
SHELX refines heavy-atom positions using least-squares algorithms, while Mercury visualizes halogen bonds (C–Br⋯F, ~3.3 Å) and π-stacking interactions. The Materials Module in Mercury compares packing motifs across halogenated anilines, identifying trends in lattice energies .
Basic: What are the applications of this compound in coordination chemistry?
The NH₂ group acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes for catalysis or materials science. Substituents tune metal-binding affinity: Br and F enhance stability via inductive effects. Single-crystal studies of metal complexes reveal coordination geometries (e.g., square planar vs. tetrahedral) .
Advanced: How can contradictions in experimental vs. computational bond lengths be resolved for halogenated aromatics?
Discrepancies between X-ray (shorter C–Br bonds due to electron density) and DFT (longer bonds) arise from basis set limitations. Use relativistic pseudopotentials (e.g., DKH) for Br and compare with benchmark studies. Multiwfn software analyzes wavefunctions to identify charge transfer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
